[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate
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Overview
Description
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate typically involves multiple steps, starting with the preparation of the cyclohexanecarbonylhydrazine precursor. This precursor is then reacted with 4-formyl-2-methoxyphenyl benzoate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of polymers, dyes, and other organic compounds.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with enzymes and other biomolecules can provide insights into its biological activity.
Medicine
In medicine, this compound could be explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, coatings, and materials with specific properties. Its unique structure allows for the development of products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the context of its use, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Oxaliplatin related compounds: Used in medicinal chemistry for their therapeutic potential.
Uniqueness
What sets [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate apart from these similar compounds is its specific structure, which combines a cyclohexanecarbonylhydrazinylidene group with a methoxyphenyl benzoate backbone. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
477733-64-5 |
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Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C22H24N2O4/c1-27-20-14-16(15-23-24-21(25)17-8-4-2-5-9-17)12-13-19(20)28-22(26)18-10-6-3-7-11-18/h3,6-7,10-15,17H,2,4-5,8-9H2,1H3,(H,24,25)/b23-15+ |
InChI Key |
PCLAEZLUEDDLGE-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCCC2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2CCCCC2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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